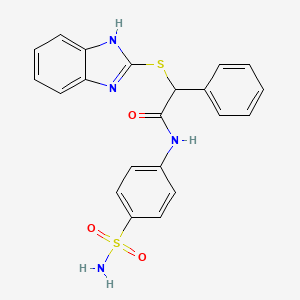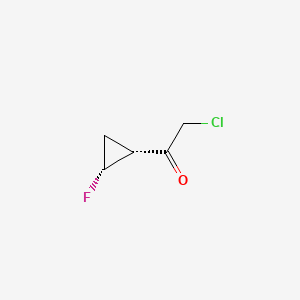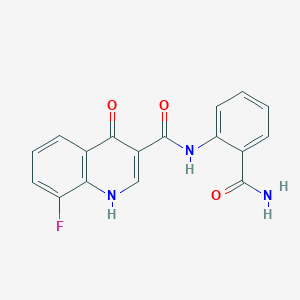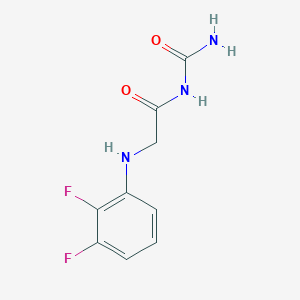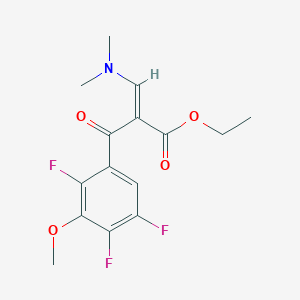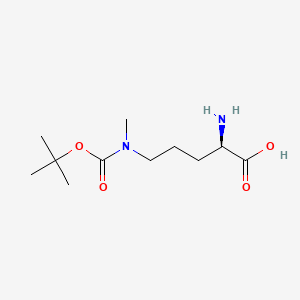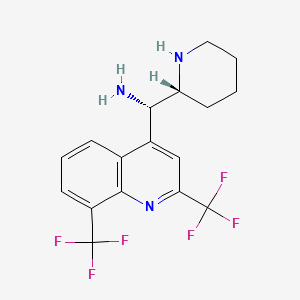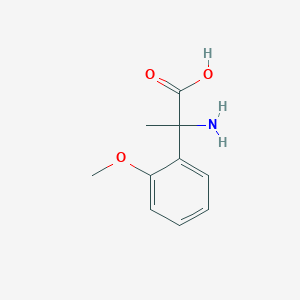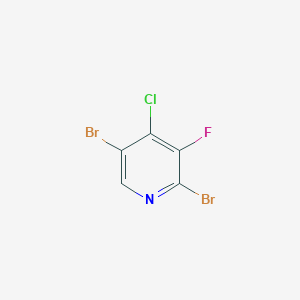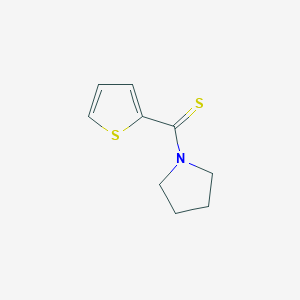![molecular formula C11H15BrOZn B14893304 2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
2-[(sec-Butyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a phenyl bromide derivative with sec-butyl alcohol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The process often requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in the presence of a base to facilitate the substitution.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the sec-butyl group, making it less sterically hindered.
Benzylzinc Bromide: Contains a benzyl group instead of a sec-butyl group, offering different reactivity and selectivity.
tert-Butylzinc Bromide: Contains a tert-butyl group, which provides different steric and electronic properties.
Uniqueness
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which influences its reactivity and selectivity in organic synthesis. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role .
Properties
Molecular Formula |
C11H15BrOZn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);butan-2-yloxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h4-7,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXBMESJEIIAPJU-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


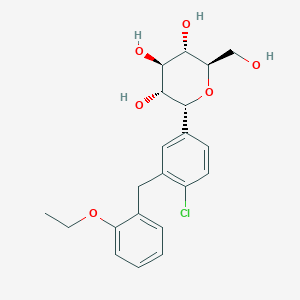
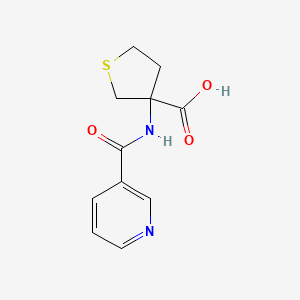
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
